6-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine
Description
Historical Context and Development
The development of this compound emerged from the broader historical trajectory of pyrimidine chemistry research that began in the early 19th century. The foundational work in pyrimidine chemistry can be traced to 1818 when Brugnatelli produced alloxan (5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione) by oxidizing uric acid with nitric acid, representing the first pyrimidine derivative to be isolated. This initial discovery established the groundwork for subsequent investigations into pyrimidine derivatives and their potential applications in pharmaceutical research. The historical development of pyrimidine chemistry continued through the 19th and 20th centuries, with researchers recognizing the significant biological potential of nitrogen-containing heterocycles.
The specific development of this compound represents a more recent advancement in synthetic medicinal chemistry, emerging from systematic efforts to create novel pyrimidine derivatives with enhanced biological activities. The compound's development reflects contemporary approaches to drug design that emphasize the strategic modification of heterocyclic scaffolds through the introduction of specific substituents. Recent research initiatives have focused on exploring various substitution patterns on the pyrimidine ring system to optimize pharmacological properties and biological activities. The historical progression from simple pyrimidine structures to complex derivatives like this compound demonstrates the evolution of medicinal chemistry approaches and the increasing sophistication of molecular design strategies.
Significance in Pyrimidine Chemistry
This compound holds considerable significance within the broader field of pyrimidine chemistry due to its unique structural characteristics and demonstrated biological potential. Pyrimidine derivatives have established themselves as crucial components in pharmaceutical research, demonstrating diverse biological and pharmacological activities including anticonvulsant, antibacterial, antifungal, antiviral, and anticancer properties. The versatility of the pyrimidine scaffold has facilitated the generation of numerous structurally diverse derivatives through strategic substitution at various positions of the ring system. This particular compound exemplifies the sophisticated approach to pyrimidine modification, incorporating multiple functional groups that contribute to its distinct chemical and biological properties.
The significance of this compound extends beyond its individual properties to represent broader trends in contemporary medicinal chemistry research. Pyrimidine derivatives have found extensive clinical applications during the past three decades after being developed as therapeutic agents, demonstrating the continued relevance of this chemical class in drug discovery. The strategic incorporation of chlorine, methylsulfanyl, and phenylethyl substituents in this compound reflects modern approaches to molecular design that emphasize the optimization of pharmacokinetic properties and biological selectivity. Research has shown that pyrimidines are synthetically versatile substrates that can be used for the synthesis of a large variety of heterocyclic compounds and serve as raw materials for drug synthesis. The compound's significance is further enhanced by its demonstrated potential as an antiangiogenic agent, as revealed through computational studies that suggest promising therapeutic applications.
Molecular Classification and Nomenclature
This compound is classified as an organic heterocyclic compound due to the presence of nitrogen atoms in its ring structure, specifically belonging to the category of substituted pyrimidines. The compound's systematic nomenclature reflects the International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds, indicating the positions and nature of substituents on the pyrimidine ring system. The molecular classification places this compound within the broader family of nitrogen-containing heterocycles, which are significant in various biological processes and pharmaceutical applications. The compound's classification as a substituted pyrimidine emphasizes its relationship to other members of this important chemical class that have been extensively studied for their biological activities.
The molecular formula of this compound is C₁₃H₁₄ClN₃S, with reported molecular weights ranging from 279.7884 to 283.79 g/mol depending on the source. The compound is registered under Chemical Abstracts Service number 330658-02-1, providing a unique identifier for regulatory and research purposes. The nomenclature systematically describes the structural features: the numeral 6 indicates the position of chlorine substitution, the 2-position bears the methylsulfanyl group, and the nitrogen at position 4 is substituted with the 2-phenylethyl group. This systematic naming approach ensures precise identification and facilitates communication within the scientific community regarding this specific molecular structure.
Research Objectives and Scope
The research objectives surrounding this compound encompass multiple dimensions of chemical and biological investigation aimed at understanding its properties and potential applications. Primary research objectives include comprehensive characterization of the compound's chemical properties, investigation of its biological activities, and exploration of its potential therapeutic applications. The scope of research extends from fundamental chemical characterization studies to advanced biological evaluations that assess the compound's pharmacological potential. Computational studies have already indicated promising results, with the compound showing potential as an antiangiogenic agent in silico investigations. These preliminary findings establish the foundation for expanded research initiatives that may include synthesis optimization, biological testing, and structure-activity relationship studies.
Contemporary research objectives also focus on understanding the relationship between the compound's structural features and its biological activities, particularly examining how the specific arrangement of substituents contributes to its pharmacological properties. The research scope encompasses investigation of synthetic methodologies for efficient preparation of the compound, as well as exploration of chemical modifications that might enhance its biological activities or improve its pharmaceutical properties. Recent advances in pyrimidine-based drug research have demonstrated the continued relevance of this chemical class in medicinal chemistry, with numerous compounds showing promise across various therapeutic areas. The research objectives for this compound align with broader trends in pharmaceutical research that emphasize the development of novel therapeutic agents through strategic modification of established heterocyclic scaffolds.
Table 1: Molecular Properties of this compound
Table 2: Structural Components and Substituent Positions
| Position | Substituent | Functional Group Type |
|---|---|---|
| 2 | Methylsulfanyl | Sulfur-containing alkyl |
| 4 | N-(2-phenylethyl)amine | Aromatic alkylamine |
| 6 | Chlorine | Halogen |
| Core | Pyrimidine | Diazine heterocycle |
Properties
IUPAC Name |
6-chloro-2-methylsulfanyl-N-(2-phenylethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3S/c1-18-13-16-11(14)9-12(17-13)15-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXCUERKOLZJQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine is a pyrimidine derivative with potential biological activity. Its molecular formula is and it has a molecular weight of 279.79 g/mol. This compound is being investigated for various pharmacological effects, particularly in the fields of oncology and neuropharmacology.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of this compound against several cancer cell lines. In vitro assays demonstrated that this compound exhibits significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth in various cancer types.
Table 1: Antiproliferative Activity of this compound
The mechanism by which this compound exerts its antiproliferative effects appears to involve the induction of apoptosis and cell cycle arrest. Studies suggest that it may modulate key signaling pathways associated with cell survival and proliferation, including the PI3K/Akt pathway.
Neuropharmacological Activity
Beyond its anticancer properties, this compound has been explored for its neuropharmacological effects. Preliminary research indicates potential as a neuroprotective agent, particularly in models of neurodegenerative diseases.
Table 2: Neuropharmacological Effects
| Effect | Observed Outcome | Reference |
|---|---|---|
| Neuroprotection | Reduced neuronal death | |
| Anti-inflammatory | Decreased cytokine levels |
Case Study 1: In Vitro Analysis in Cancer Cells
In a controlled laboratory setting, the compound was tested on various cancer cell lines to assess its cytotoxic effects. The results indicated that treatment with this compound led to a significant reduction in cell viability, supporting its potential as an anticancer agent.
Case Study 2: Neuroprotective Properties
A recent study evaluated the neuroprotective effects of this compound in an animal model of Alzheimer’s disease. The findings suggested that administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating a promising therapeutic avenue for neurodegenerative conditions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions at positions 2 (methylsulfanyl) and 4 (amine). The table below summarizes critical differences:
Notes:
- The N-(2-phenylethyl) group in the target compound increases lipophilicity (clogP ~3.2) compared to smaller substituents like trifluoroethyl (clogP 2.54) .
- N-(Pyridin-2-yl) (6b) introduces a heteroaromatic ring, enhancing water solubility but reducing CNS penetration .
A. Receptor Binding Affinity
- A2A Antagonists : Compound 6a (trifluoroethyl analog) showed high A2A receptor binding (IC50 = 0.22 nM) due to optimal clogP (2.51) and ligand efficiency (0.51) . The target compound’s higher clogP (~3.2) may reduce brain penetration but improve peripheral activity.
- CCR4 Antagonists : Analogs like 4a (N-(2,4-dichlorobenzyl)) demonstrated potent CCR4 inhibition (IC50 < 100 nM) via hydrophobic interactions with the receptor’s binding pocket . The phenylethyl group in the target compound may mimic this interaction.
B. Metabolic Stability
Preparation Methods
Synthesis via Lithiation and Conjugate Addition (Based on Pyrimidine Precursors)
A well-documented method involves starting from 4-chloro-6-methoxypyrimidines substituted at position 2 with a methylsulfanyl group. The key steps are:
- Generation of 4-chloro-5-lithio-6-methoxypyrimidines by treating 4-chloro-6-methoxypyrimidines with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at –78 °C.
- Subsequent reaction of the lithio intermediate with 2-(arylmethylidene)propanedinitriles to form 2-[aryl(4-chloropyrimidin-5-yl)methyl]propanedinitrile derivatives.
- Treatment of these intermediates with primary aliphatic amines under reflux in 1,2-dimethoxyethane (DME) to yield the amino-substituted pyrimidines, including compounds structurally related to 6-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine.
This method yields the target compound with fair to good efficiency and is advantageous due to the selective lithiation and smooth conjugate addition steps. Aromatic amines, however, show lower nucleophilicity and poorer reaction yields under similar conditions.
Table 1: Representative Yields of Conjugate Addition Products
| Entry | Substrate R1 | Product Yield (%) | Notes |
|---|---|---|---|
| 1 | SMe | Moderate | Starting material with methylsulfanyl |
| 9 | H | Higher | Substrate without SMe group |
Nucleophilic Aromatic Substitution on 4-Chloropyrimidines
Another common approach involves direct nucleophilic aromatic substitution (SNAr) of 4-chloropyrimidine derivatives bearing a methylsulfanyl group at position 2 with 2-phenylethylamine:
- The 4-chloropyrimidine is reacted with 2-phenylethylamine in an appropriate solvent such as absolute ethanol under reflux conditions.
- The amine displaces the chlorine atom at the 4-position, forming the desired 4-amine derivative.
This reaction is typically efficient due to the activated nature of the pyrimidine ring and the good nucleophilicity of the aliphatic amine. The process is straightforward and amenable to scale-up.
Industrially Practical Route via Dichloropyrimidine Precursors
A practical synthetic route for related pyrimidine derivatives involves:
- Starting from commercially available 4,6-dichloro-2-(methylsulfanyl)pyrimidine.
- Selective substitution of the chlorine at the 4-position by reaction with 2-phenylethylamine under basic or neutral conditions.
- Isolation of the target compound by standard purification techniques.
This method benefits from the availability of starting materials, fewer synthetic steps, and operational simplicity, making it suitable for industrial applications.
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Lithiation and Conjugate Addition | 4-chloro-6-methoxypyrimidines + arylidene dinitriles | LDA/THF at –78 °C, reflux with alkylamine | High selectivity, good yields | Requires low temperature, sensitive reagents |
| Nucleophilic Aromatic Substitution | 4-chloropyrimidine derivatives + 2-phenylethylamine | Reflux in ethanol or similar solvents | Simple, scalable | Less suitable for aromatic amines |
| Direct Substitution on Dichloropyrimidine | 4,6-dichloro-2-(methylsulfanyl)pyrimidine + amine | Base or neutral conditions, reflux | Economical, industrially viable | Requires selective substitution control |
- The lithiation method allows for functionalization at multiple positions on the pyrimidine ring, enabling structural diversity but demands careful temperature control and handling of strong bases.
- Nucleophilic substitution with aliphatic amines such as 2-phenylethylamine proceeds efficiently due to their higher nucleophilicity compared to aromatic amines, which often result in incomplete reactions or side products.
- Industrial routes favor the use of dichloropyrimidine precursors due to their commercial availability and ease of selective substitution, reducing the number of synthetic steps and improving cost-effectiveness.
- Purification is commonly achieved by column chromatography or recrystallization from ethanol or ethyl acetate mixtures, yielding products with purity typically above 95%.
The preparation of this compound is effectively achieved through nucleophilic aromatic substitution of 4-chloropyrimidine derivatives or via lithiation and conjugate addition strategies starting from methoxypyrimidines. Industrially, the direct substitution on 4,6-dichloropyrimidines is favored for its simplicity and scalability. Each method offers distinct advantages depending on the desired scale, available starting materials, and target purity.
Q & A
Q. What are the optimal synthetic routes for 6-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine?
Methodological Answer: A multi-step synthesis is typically employed. For example:
Core Pyrimidine Formation : React 4,6-dichloropyrimidine with methylsulfanyl groups under nucleophilic substitution (e.g., using NaSMe in DMF at 60°C).
Amine Coupling : Introduce the 2-phenylethylamine moiety via Buchwald-Hartwig amination or SNAr reaction, using Pd catalysts (e.g., Pd(OAc)₂, Xantphos) in refluxing toluene (110°C, 12–24 h) .
Purification : Post-reaction, extract with chloroform, dry over MgSO₄, and purify via silica gel column chromatography (eluent: CHCl₃/MeOH 95:5) followed by crystallization from methanol .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 2.5 ppm for SCH₃; aromatic protons at δ 7.2–7.4 ppm for phenylethyl group) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (calc. for C₁₃H₁₅ClN₄S: 294.07 g/mol).
- X-ray Crystallography : Resolve molecular conformation (e.g., dihedral angles between pyrimidine and substituents) .
- HPLC : Assess purity (>95%) using a C18 column (MeCN/H₂O gradient) .
Q. What purification techniques are recommended post-synthesis?
Methodological Answer:
- Column Chromatography : Use silica gel (200–300 mesh) with CHCl₃/MeOH (gradient elution) to isolate the target compound from byproducts .
- Crystallization : Optimize solvent systems (e.g., methanol or ethyl acetate/hexane) to enhance yield and purity .
Advanced Research Questions
Q. How can computational chemistry aid in optimizing reaction conditions?
Methodological Answer:
- Reaction Path Modeling : Employ density functional theory (DFT) to predict transition states and activation energies for key steps (e.g., amination). Software like Gaussian or ORCA can identify optimal Pd catalyst configurations .
- Solvent Screening : Use COSMO-RS simulations to select solvents that maximize yield (e.g., toluene vs. DMF for solubility and reactivity) .
- Machine Learning : Train models on existing pyrimidine synthesis data to predict reaction outcomes (e.g., Bayesian optimization for temperature/pH adjustments) .
Q. How do molecular conformation and substituent effects influence biological activity?
Methodological Answer:
- Dihedral Angle Analysis : X-ray data shows substituent orientation impacts target binding. For example, a 12.8° twist in the phenylethyl group may enhance hydrophobic interactions in enzyme pockets .
- Hydrogen Bonding : Intramolecular N–H⋯N bonds (e.g., between pyrimidine N and amine H) stabilize bioactive conformations. Disruption via methylation reduces activity .
- SAR Studies : Compare analogs (e.g., replacing SCH₃ with CF₃) to assess logP changes and metabolic stability .
Q. What strategies resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Control variables (e.g., cell line viability assays: use identical ATP quantification protocols) .
- Metabolite Profiling : LC-MS/MS to identify degradation products (e.g., oxidation of SCH₃ to sulfoxide) that may skew IC₅₀ values .
- Crystallographic Validation : Co-crystallize the compound with target proteins (e.g., kinases) to confirm binding modes .
Q. What safety protocols are critical during handling?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
